

In-Depth Technical Guide: SID-852843 (3-Acetylpsedotropine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SID-852843

Cat. No.: B1663236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **SID-852843**, identified as 3-Acetylpsedotropine. This compound belongs to the tropane alkaloid class, a group of naturally occurring compounds known for their wide range of physiological effects and therapeutic applications. Tropane alkaloids, primarily found in the Solanaceae plant family, are characterized by their distinctive bicyclic [3.2.1] nitrogenous ring structure. 3-Acetylpsedotropine is an ester of pseudotropine, a stereoisomer of tropine. The pharmacological activity of tropane alkaloids is predominantly attributed to their interaction with muscarinic acetylcholine receptors. This document collates available data on 3-Acetylpsedotropine, including its chemical identity, physicochemical properties, and its role within the broader context of tropane alkaloid biosynthesis and pharmacology.

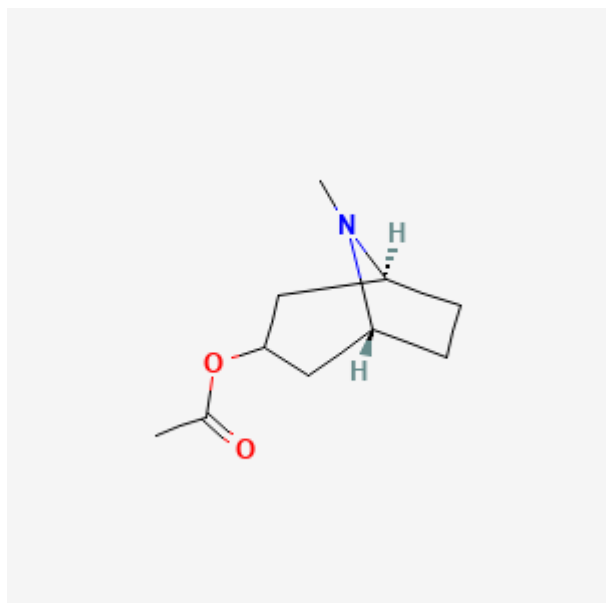
Chemical Structure and Identity

The identifier **SID-852843** appears to be a typographical error in chemical databases. The most plausible corresponding compound, based on structural similarity and database cross-referencing, is 3-Acetylpsedotropine. This compound is also referred to as 3-Acetyltropine in some databases, with PubChem Compound ID (CID) 10559369.^[1]

Table 1: Chemical Identification of 3-Acetylpsedotropine

| Identifier | Value |
|-------------------|---|
| Compound Name | 3-Acetylpseudotropine |
| Synonyms | 3-Acetyltropine, O-acetyltropine |
| PubChem CID | 10559369 |
| IUPAC Name | [(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate |
| SMILES | <chem>CC(=O)O[C@H]1C[C@@H]2CC--INVALID-LINK--N2C</chem> |
| Molecular Formula | C ₁₀ H ₁₇ NO ₂ |
| Molecular Weight | 183.25 g/mol |

2D Structure:



Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 3-Acetylpseudotropine are limited. The following table summarizes computed properties available from public databases.

Table 2: Computed Physicochemical Properties of 3-Acetylpseudotropine

| Property | Value |
|--------------------------------|---------------------|
| Molecular Weight | 183.25 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 183.125928785 |
| Monoisotopic Mass | 183.125928785 |
| Topological Polar Surface Area | 29.5 Å ² |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 203 |

Pharmacological Properties and Mechanism of Action

As a tropane alkaloid, 3-Acetylpseudotropine is predicted to act as an anticholinergic agent. The primary mechanism of action for this class of compounds is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors, tropane alkaloids inhibit parasympathetic nerve impulses.

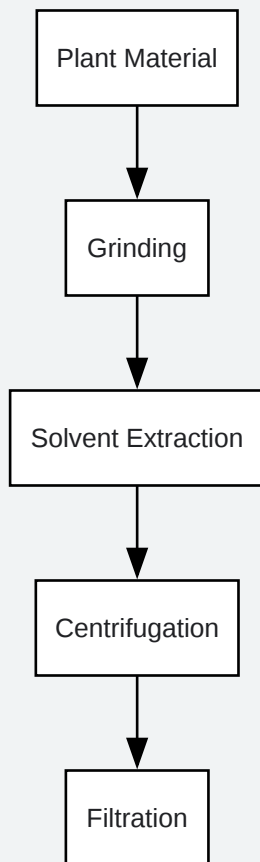
There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of 3-Acetylpseudotropine for each subtype is not well-documented. The overall physiological effects of such antagonism can include increased heart rate, relaxation of smooth muscles, and a decrease in secretions. The central nervous system can also be affected, potentially leading to psychoactive effects.

Biosynthesis of Tropane Alkaloids

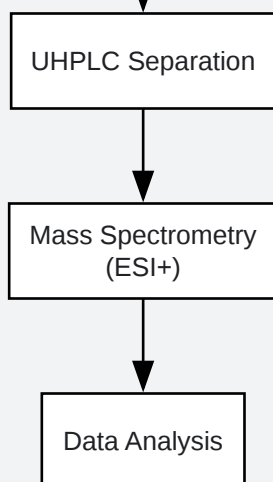
3-Acetylpseudotropine is a downstream product in the biosynthetic pathway of tropane alkaloids. The core tropane skeleton is derived from the amino acid ornithine. The following diagram illustrates the key steps leading to the formation of pseudotropine and its subsequent acetylation.



Sample Preparation and Extraction



UHPLC-MS Analysis



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetyltropine | C₁₀H₁₇NO₂ | CID 10559369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: SID-852843 (3-Acetylpsedotropine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663236#sid-852843-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com